Trichokaurin

Description

Properties

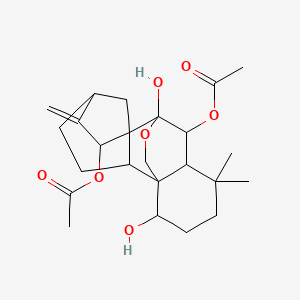

Molecular Formula |

C24H34O7 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

(7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl) acetate |

InChI |

InChI=1S/C24H34O7/c1-12-15-6-7-16-22-11-29-24(28,23(16,10-15)19(12)30-13(2)25)20(31-14(3)26)18(22)21(4,5)9-8-17(22)27/h15-20,27-28H,1,6-11H2,2-5H3 |

InChI Key |

GLBRPJYMFLHADY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1C2C(CCC(C23COC1(C45C3CCC(C4)C(=C)C5OC(=O)C)O)O)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Enigma of Trichokaurin: A Case of Mistaken Identity and a Dive into Diterpenes of Trichoderma

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initial investigations into the discovery and isolation of "Trichokaurin" from the fungus Trichoderma have revealed a common misconception. Historical and chemical literature indicates that this compound, a kaurane diterpene, was not, in fact, isolated from a fungal source but rather from plants of the genus Isodon. The name itself appears to be a historical misnomer. This guide clarifies this historical ambiguity and redirects focus to the significant and well-documented class of diterpenes that are genuinely produced by Trichoderma species: the harziane diterpenoids. We provide a comprehensive overview of the discovery, isolation, and characterization of these compounds, complete with detailed experimental protocols, quantitative data, and pathway visualizations to serve as a valuable resource for researchers in natural product chemistry and drug development.

The this compound Misattribution

The name "this compound" strongly suggests an origin from the ubiquitous fungus Trichoderma. However, a thorough review of the scientific literature reveals that the seminal work on this compound, published in the 1960s, details its chemical conversions and structure elucidation from a plant source. While the exact etymology of the name remains obscure, it is clear that the association with Trichoderma is not supported by primary scientific evidence. Researchers seeking kaurane diterpenes from fungal sources should be aware of this potential point of confusion.

Harziane Diterpenoids: True Secondary Metabolites of Trichoderma

Trichoderma species are prolific producers of a diverse array of secondary metabolites, including a significant class of diterpenoids known as harzianes. These compounds are characterized by a unique 6-5-7-5 fused ring system and have attracted scientific interest due to their potential biological activities, including phytotoxic and cytotoxic effects. This section will focus on the discovery and isolation of a representative harziane diterpene, Harzianone.

Discovery and Biological Activity

Harzianone and related harziane diterpenes have been isolated from various strains of Trichoderma harzianum, a well-known biocontrol agent. Their discovery has been a result of systematic screening of Trichoderma secondary metabolites for bioactive compounds. These compounds have demonstrated a range of biological activities, making them interesting candidates for further investigation in agriculture and medicine.

Experimental Protocols for the Isolation and Characterization of Harzianone from Trichoderma harzianum

The following protocols are synthesized from methodologies reported in the scientific literature for the isolation and characterization of harziane diterpenoids.

Fungal Cultivation and Extraction

Objective: To produce and extract secondary metabolites from Trichoderma harzianum.

Protocol:

-

Inoculation and Fermentation:

-

Prepare a liquid medium, such as Potato Dextrose Broth (PDB) or Czapek-Dox broth.

-

Inoculate the sterile medium with a pure culture of Trichoderma harzianum.

-

Incubate the culture for 2-3 weeks at 25-28°C with shaking (150 rpm) to ensure aeration and homogenous growth.

-

-

Extraction of Secondary Metabolites:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an equal volume of a non-polar organic solvent, such as ethyl acetate or dichloromethane, three times.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Purification

Objective: To isolate pure Harzianone from the crude extract.

Protocol:

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel 60 (70-230 mesh) in a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a stepwise or linear gradient of increasing polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable visualization method (e.g., UV light at 254 nm and staining with vanillin-sulfuric acid reagent).

-

Pool fractions containing the compound of interest based on their TLC profiles.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the enriched fractions using a semi-preparative HPLC system equipped with a C18 column.

-

Use an isocratic or gradient elution with a mobile phase such as methanol-water or acetonitrile-water.

-

Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm).

-

Collect the peak corresponding to Harzianone and concentrate it to yield the pure compound.

-

Structure Elucidation

Objective: To confirm the chemical structure of the isolated compound as Harzianone.

Protocol:

-

Mass Spectrometry (MS):

-

Determine the molecular weight and elemental composition using High-Resolution Mass Spectrometry (HRMS).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).

-

Analyze the NMR data to determine the connectivity of atoms and the stereochemistry of the molecule.

-

-

X-ray Crystallography (optional):

-

If a suitable single crystal of the compound can be obtained, perform X-ray diffraction analysis for unambiguous determination of the absolute stereochemistry.

-

Quantitative Data

The following table summarizes typical data obtained during the isolation and characterization of harziane diterpenoids. The values are illustrative and can vary depending on the Trichoderma strain, culture conditions, and isolation techniques.

| Parameter | Typical Value/Result |

| Fungal Culture Volume | 10 L |

| Crude Extract Yield | 1.5 - 3.0 g |

| Pure Compound Yield | 10 - 50 mg |

| Molecular Formula (Harzianone) | C₂₃H₃₂O₅ |

| Molecular Weight (Harzianone) | 388.2250 (calculated) |

| ¹H NMR (CDCl₃, δ ppm) | Characteristic signals for methyl groups, olefinic protons, and oxygenated methines. |

| ¹³C NMR (CDCl₃, δ ppm) | Resonances corresponding to carbonyls, olefinic carbons, and aliphatic carbons. |

Biosynthetic Pathway of Diterpenes in Fungi

Diterpenes, including harzianes, are synthesized via the mevalonate pathway. The key precursor is geranylgeranyl pyrophosphate (GGPP), which is cyclized by a diterpene synthase to form the characteristic carbon skeleton. Subsequent modifications by enzymes such as cytochrome P450 monooxygenases and transferases lead to the final diverse structures.

Conclusion

While the initial query regarding "this compound" from Trichoderma was based on a historical inaccuracy, the investigation has opened the door to the fascinating world of diterpenoids genuinely produced by this fungal genus. The harziane diterpenoids represent a class of compounds with significant biological potential. The detailed protocols and data presented in this guide are intended to facilitate further research into these and other secondary metabolites from Trichoderma, ultimately contributing to the discovery of new bioactive molecules for applications in medicine and agriculture.

Biological activity of Trichokaurin diterpenoid

An In-Depth Technical Guide on the Biological Activity of the Diterpenoid Oridonin

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biological activities of Oridonin, a natural ent-kaurane diterpenoid isolated from the plant Rabdosia rubescens. Due to the limited availability of specific data for "Trichokaurin," this document focuses on the extensively studied Oridonin as a representative kaurane diterpenoid, covering its anticancer properties, underlying molecular mechanisms, quantitative data, and detailed experimental protocols.

Oridonin exhibits potent anticancer activity across a wide spectrum of cancer cell lines. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting tumor cell proliferation and survival.[1][2]

Induction of Apoptosis

Oridonin triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[3] Key events in Oridonin-induced apoptosis include:

-

Alteration of Bcl-2 family protein expression: Oridonin upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, leading to an increased Bax/Bcl-2 ratio.[4][5] This shift in balance permeabilizes the mitochondrial outer membrane, leading to the release of cytochrome c.

-

Caspase activation: The release of cytochrome c from the mitochondria initiates the caspase cascade. Oridonin has been shown to activate initiator caspases, such as caspase-9, and executioner caspases, like caspase-3.[6][7] The activation of caspase-3 leads to the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), culminating in the execution of apoptosis.[8]

-

Involvement of death receptors: In some cell types, Oridonin can upregulate the expression of death receptors like Fas, sensitizing the cancer cells to apoptosis induction via the extrinsic pathway involving caspase-8 activation.[3]

Cell Cycle Arrest

Oridonin can halt the progression of the cell cycle at various phases, most notably at the G2/M phase.[6][9] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins:

-

Cyclins and Cyclin-Dependent Kinases (CDKs): Oridonin has been observed to decrease the expression of G2/M phase-specific proteins like Cyclin B1 and CDK1 (also known as Cdc2).[4][9]

-

CDK Inhibitors: The compound can increase the expression of CDK inhibitors such as p21 and p27, which bind to and inhibit the activity of cyclin-CDK complexes, thereby preventing cell cycle progression.[6]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effect of Oridonin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for Oridonin vary depending on the cancer cell line and the duration of exposure.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 24 | 38.86 | [6] |

| 48 | 24.90 | [6] | ||

| HGC-27 | Gastric Cancer | 24 | 15.7 (approx.) | [9] |

| 48 | 9.266 ± 0.409 | [10] | ||

| 72 | 7.412 ± 0.512 | [10] | ||

| AGS | Gastric Cancer | 24 | 5.995 ± 0.741 | [10] |

| 48 | 2.627 ± 0.324 | [10] | ||

| 72 | 1.931 ± 0.156 | [10] | ||

| MGC803 | Gastric Cancer | 24 | 15.45 ± 0.59 | [10] |

| 48 | 11.06 ± 0.400 | [10] | ||

| 72 | 8.809 ± 0.158 | [10] | ||

| PC-3 | Prostate Cancer | 12 | >75 (solution), ~50 (nanosuspension) | [11] |

| 24 | ~40 (solution), ~25 (nanosuspension) | [11] | ||

| 36 | ~20 (solution), ~15 (nanosuspension) | [11] | ||

| TE-8 | Esophageal Squamous Cell Carcinoma | 72 | 3.00 ± 0.46 | [12] |

| TE-2 | Esophageal Squamous Cell Carcinoma | 72 | 6.86 ± 0.83 | [12] |

| EC109 | Esophageal Squamous Cell Carcinoma | 24 | 61.0 ± 1.8 | [13] |

| 48 | 38.2 ± 1.6 | [13] | ||

| 72 | 38.9 ± 1.6 | [13] | ||

| BEL-7402 | Hepatocellular Carcinoma | Not Specified | ~7.5 | [14] |

Signaling Pathways Modulated by Oridonin

Oridonin exerts its biological effects by modulating several key signaling pathways that are often dysregulated in cancer.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Oridonin has been shown to differentially regulate the components of this pathway:

-

JNK and p38 MAPK: Oridonin activates the pro-apoptotic c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[6][7]

-

ERK: Conversely, it often inhibits the pro-survival Extracellular signal-Regulated Kinase (ERK) pathway.[6][7]

References

- 1. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. worldscientific.com [worldscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oridonin induces G2/M cell cycle arrest and apoptosis through MAPK and p53 signaling pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of oridonin nanosuspension on cell proliferation and apoptosis of human prostatic carcinoma PC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Item - The IC50 of JD or Oridonin on various cell lines. - Public Library of Science - Figshare [plos.figshare.com]

- 14. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of Trichokaurin as a Novel Protein Synthesis Inhibitor: A Technical Guide for Researchers

Disclaimer: This document explores the potential of Trichokaurin as a protein synthesis inhibitor. As of the latest literature review, there is no direct scientific evidence to substantiate this specific biological activity. This guide is intended for researchers, scientists, and drug development professionals as a speculative framework to stimulate and direct future research into the pharmacological properties of this natural compound.

Introduction

This compound (CAS: 23811-50-9; Molecular Formula: C₂₄H₃₄O₇) is a diterpenoid compound whose biological activities remain largely unexplored. While the broader class of diterpenes has been a source of compounds with diverse pharmacological effects, including anti-cancer and anti-inflammatory properties, the specific effects of this compound on fundamental cellular processes such as protein synthesis have not been characterized.

This guide posits a hypothetical role for this compound as an inhibitor of eukaryotic protein synthesis. This hypothesis is built upon the established activities of other natural products that interfere with the translational machinery, leading to downstream cellular effects like apoptosis and the activation of stress-response pathways. The well-studied kaurene diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (11αOH-KA), for instance, is known to induce apoptosis via a mitochondrial-mediated pathway, a process that can be a consequence of translational stress.

We present a proposed research workflow, detailed experimental protocols, and an overview of relevant signaling pathways to guide the investigation of this compound's potential as a protein synthesis inhibitor.

Proposed Research Workflow

To systematically investigate the potential of this compound as a protein synthesis inhibitor, a multi-step experimental approach is proposed. This workflow is designed to first confirm the inhibitory activity and then to elucidate the underlying mechanism.

Quantitative Data Summary

As there is no published data on the protein synthesis inhibitory activity of this compound, the following tables are presented as templates for organizing and comparing hypothetical experimental outcomes.

Table 1: Hypothetical IC₅₀ Values of this compound for Protein Synthesis Inhibition

| Assay Type | Cell Line / System | Hypothetical IC₅₀ (µM) |

| Cell-Free Translation (Luciferase) | Rabbit Reticulocyte Lysate | 5.2 |

| SUnSET Assay | HeLa | 12.8 |

| SUnSET Assay | Jurkat | 15.1 |

| ³⁵S-Methionine Incorporation | A549 | 10.5 |

Table 2: Hypothetical Effects of this compound on Apoptosis and Cell Viability

| Cell Line | Assay Type | Parameter | Hypothetical EC₅₀ (µM) |

| HeLa | Caspase-3/7 Activity Assay | Fold Induction | 8.9 |

| HeLa | Annexin V-FITC Staining | % Apoptotic Cells | 9.5 |

| HeLa | MTT Assay | Cell Viability | 18.2 |

| Jurkat | Caspase-3/7 Activity Assay | Fold Induction | 11.3 |

| Jurkat | Annexin V-FITC Staining | % Apoptotic Cells | 12.1 |

| Jurkat | MTT Assay | Cell Viability | 22.4 |

Detailed Experimental Protocols

Cell-Free Protein Synthesis Assay

This assay provides a direct measure of a compound's effect on the core translational machinery without the complexities of cellular uptake and metabolism.

-

Principle: A cell-free lysate (e.g., rabbit reticulocyte or wheat germ) containing all the necessary components for translation is programmed with a reporter mRNA (e.g., luciferase). The activity of the newly synthesized reporter protein is measured as an output of translation efficiency.

-

Protocol:

-

Prepare a master mix containing the cell-free lysate, amino acid mixture, energy source (ATP, GTP), and RNase inhibitor.

-

Add a defined concentration of reporter mRNA (e.g., firefly luciferase) to the master mix.

-

Aliquot the mixture into a 96-well plate.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control (DMSO alone) and a positive control inhibitor (e.g., cycloheximide).

-

Incubate the plate at 30°C for 90 minutes.

-

Add luciferase substrate and measure the luminescence using a plate reader.

-

Calculate the percentage of protein synthesis inhibition relative to the vehicle control and determine the IC₅₀ value.

-

Surface Sensing of Translation (SUnSET) Assay

SUnSET is a non-radioactive method to monitor global protein synthesis in cultured cells.[1][2][3]

-

Principle: Puromycin, an aminonucleoside antibiotic, mimics an aminoacyl-tRNA and is incorporated into nascent polypeptide chains, leading to their premature termination. An anti-puromycin antibody can then be used to detect these puromycylated peptides by Western blotting or immunofluorescence, providing a quantitative measure of ongoing protein synthesis.

-

Protocol:

-

Culture cells to the desired confluency in a multi-well plate.

-

Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2-4 hours).

-

During the last 15-30 minutes of the treatment, add puromycin to the culture medium at a final concentration of 1-10 µM.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-puromycin primary antibody, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein stain) to determine the relative rate of protein synthesis.

-

Mitochondrial-Mediated Apoptosis Assays

These assays can determine if this compound induces apoptosis through the intrinsic pathway, a known effect of the related compound 11αOH-KA.

-

4.3.1 Caspase Activity Assay:

-

Principle: Caspases are key executioners of apoptosis. This assay uses a fluorogenic substrate that is cleaved by active caspases (e.g., caspase-3/7) to release a fluorescent molecule.

-

Protocol:

-

Seed cells in a 96-well plate and treat with this compound for 12-24 hours.

-

Add a luminogenic or fluorogenic caspase-3/7 substrate to each well.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence or fluorescence using a plate reader.

-

-

-

4.3.2 Mitochondrial Membrane Potential (ΔΨm) Assay:

-

Principle: A hallmark of early apoptosis is the disruption of the mitochondrial membrane potential. Dyes like JC-1 exhibit potential-dependent accumulation in mitochondria, appearing red in healthy mitochondria and green in the cytoplasm of apoptotic cells with depolarized mitochondria.

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Incubate the cells with JC-1 reagent for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry or fluorescence microscopy, measuring the ratio of red to green fluorescence.

-

-

Signaling Pathways Potentially Affected by this compound

Given the induction of apoptosis by the related compound 11αOH-KA, it is plausible that this compound could activate similar signaling cascades, potentially as a downstream consequence of protein synthesis inhibition.

Mitochondrial Pathway of Apoptosis

Protein synthesis inhibition is a potent cellular stress that can trigger the intrinsic pathway of apoptosis. This pathway is centered on the mitochondria, which release pro-apoptotic factors into the cytoplasm upon receiving an apoptotic stimulus.

JNK Stress-Activated Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade activated by various cellular stresses, including protein synthesis inhibition and oxidative stress. Activation of the JNK pathway can lead to either cell survival or apoptosis, depending on the cellular context and the duration of the stress.

Conclusion

While the direct role of this compound as a protein synthesis inhibitor remains to be established, this guide provides a comprehensive framework for its investigation. By employing the outlined experimental workflows and protocols, researchers can systematically evaluate the potential of this compound to interfere with the translational machinery and elucidate the downstream cellular consequences. Such studies could uncover a novel class of protein synthesis inhibitors with potential therapeutic applications.

References

- 1. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SUnSET, a nonradioactive method to monitor protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to Trichokaurin Analogs in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates are the ent-kaurane diterpenoids, a class of natural products renowned for their complex structures and potent biological activities. Within this family, Trichokaurin and its synthetic analogs have emerged as subjects of intense study due to their significant cytotoxic effects against various cancer cell lines. This technical guide delves into the core of their structure-activity relationship (SAR), providing a comprehensive overview of their mechanism of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.

Core Principles of Cytotoxicity: The Structure-Activity Relationship

The anticancer potential of this compound and its analogs is intrinsically linked to their chemical architecture. The ent-kaurane skeleton, a tetracyclic diterpene framework, serves as the scaffold upon which various functional groups are displayed, dictating the molecule's interaction with its biological targets. A critical feature for the cytotoxic activity of many ent-kaurane diterpenoids is the presence of an α,β-unsaturated ketone moiety, often located in the D-ring of the structure.[1][2] This electrophilic center is believed to act as a Michael acceptor, enabling covalent interactions with nucleophilic residues, such as cysteine thiols, in key cellular proteins.[1]

Studies on a variety of ent-kaurane diterpenoids have revealed several key SAR principles:

-

The α,β-Unsaturated Ketone: The presence of an exo-methylene cyclopentanone system is strongly correlated with potent cytotoxic activity.[1] Analogs lacking this feature often exhibit significantly reduced or no activity.

-

Hydroxylation Patterns: The position and stereochemistry of hydroxyl groups on the ent-kaurane scaffold can modulate both the potency and selectivity of the cytotoxic effects.

-

Other Functional Groups: The introduction of other functionalities, such as epoxides or additional sites of unsaturation, can also influence the biological activity profile of these compounds.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic efficacy of this compound analogs is typically quantified by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following table summarizes representative data for a selection of ent-kaurane diterpenoids, illustrating the impact of structural modifications on their anticancer activity.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 (12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid) | Hep-G2 | 27.3 ± 1.9 | [3] |

| Compound 3 (9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid) | Hep-G2 | 24.7 ± 2.8 | [3] |

| Compound 5 (15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid) | A549 | 30.7 ± 1.7 | [3] |

| Compound 9 | Hep-G2 | > 100 | [3] |

| Compound 18 | A549 | 80.5 ± 1.8 | [3] |

| Compound 23 (11β-hydroxy-ent-16-kaurene-15-one) | HepG2 | 2.5 | [1] |

| A2780 | 1.8 | [1] | |

| 7860 | 3.2 | [1] | |

| A549 | 2.1 | [1] |

Note: The compounds listed are representative ent-kaurane diterpenoids and may not be direct synthetic analogs of a single this compound parent structure, but they illustrate the SAR principles within this chemical class.

Mechanism of Action: Inducing Programmed Cell Death

The cytotoxic effects of this compound analogs are primarily attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. This process is often initiated by the generation of reactive oxygen species (ROS), leading to a state of oxidative stress that triggers downstream signaling cascades.[1]

The proposed mechanism involves several key steps:

-

Induction of Oxidative Stress: The interaction of the ent-kaurane diterpenoid with cellular components leads to an increase in intracellular ROS levels.[1]

-

Mitochondrial Dysfunction: Elevated ROS can damage mitochondria, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c initiates the formation of the apoptosome, which in turn activates a cascade of cysteine-aspartic proteases known as caspases.

-

Execution of Apoptosis: Activated executioner caspases, such as caspase-3, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.

Some ent-kaurane diterpenoids have also been shown to induce a form of iron-dependent programmed cell death known as ferroptosis, further highlighting their complex mechanism of action.[1]

Experimental Protocols

The evaluation of the structure-activity relationship of this compound analogs relies on a suite of standardized experimental procedures. Below are detailed methodologies for key assays.

Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves semi-synthetic modifications of a naturally occurring ent-kaurane diterpenoid precursor. A general procedure is outlined below:

General Procedure for the Synthesis of Amide Derivatives:

-

To a solution of the starting ent-kaurane carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired amine (1.5 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide analog.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for an additional 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in the dark, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Gently mix the contents of the wells and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed and treat cells with this compound analogs as described for the cytotoxicity assay.

-

Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add additional binding buffer to each sample and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizing the Molecular Pathways

To better understand the intricate signaling networks involved in this compound analog-induced apoptosis, graphical representations are invaluable. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways.

References

- 1. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic, apoptotic, and sensitization properties of ent-kaurane-type diterpenoids from Croton tonkinensis Gagnep on human liver cancer HepG2 and Hep3b cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Trichokaurin: A Mycotoxin from Fusarium Species - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichokaurin is a diterpenoid mycotoxin produced by certain species of the fungal genus Fusarium. As a member of the diverse family of Fusarium mycotoxins, which includes well-known compounds like trichothecenes, fumonisins, and zearalenone, this compound is of significant interest to the scientific community. These mycotoxins are notorious for their contamination of agricultural commodities, posing a threat to human and animal health.[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activities, and the methodologies for its study. Drawing on data from related Fusarium mycotoxins, this document offers insights into its potential mechanisms of action, particularly in cytotoxicity and the induction of apoptosis, making it a valuable resource for researchers in toxicology, mycology, and drug development.

Introduction

Fusarium, a genus of filamentous fungi, is globally distributed in soil and on plants.[1] While many species are harmless saprobes, several are pathogenic to plants, causing diseases such as head blight in wheat and ear rot in maize.[3] A significant concern associated with Fusarium infections is the production of mycotoxins, which are secondary metabolites toxic to humans and animals.[1][2] These toxins can contaminate a wide range of agricultural products, leading to significant economic losses and health risks.[2][3] The major classes of Fusarium mycotoxins include trichothecenes, fumonisins, and zearalenone.[3]

This compound, a lesser-studied diterpenoid mycotoxin, belongs to this vast family of fungal metabolites. Its chemical structure and origin from Fusarium species place it within a group of compounds with known potent biological activities. This guide aims to consolidate the available knowledge on this compound, and where direct data is lacking, to draw parallels from structurally or functionally related mycotoxins to provide a comprehensive understanding of its potential as a mycotoxin and as a subject for further scientific investigation.

Chemical and Physical Properties

Based on available data, the fundamental chemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 23811-50-9 | [4] |

| Molecular Formula | C24H34O7 | [4] |

| Molecular Weight | 434.5 g/mol | [4] |

Biological Activity and Toxicology

Cytotoxicity

Mycotoxins from Fusarium are well-documented for their cytotoxic effects.[5] The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in assessing cytotoxicity.[6][7] Although specific IC50 values for this compound are not widely reported, data from related compounds provide a basis for estimating its potential cytotoxic potency. For instance, Trichosanthin, another ribosome-inactivating protein with antitumor properties, has a reported IC50 value of 117.32 mg/L in mouse prostatic cancer RM-1 cells.[8] The cytotoxicity of various mycotoxins has been evaluated across different cell lines, with IC50 values varying significantly depending on the compound and the cell line.[5]

Table of IC50 Values for Related Compounds:

| Compound | Cell Line | IC50 Value | Reference |

| Trichosanthin | RM-1 (mouse prostatic cancer) | 117.32 mg/L | [8] |

| Deoxynivalenol | Jurkat T cells | 4.7 (±6.15) µM (after 48h) | [5] |

| Deoxynivalenol | CHO-K1 cells | 0.27 µg/mL (after 48h) | [5] |

| Aflatoxin B1 | MAC-T cells | 38.8 µM (after 48h) | [5] |

| Trifolirhizin | A2780 (human ovarian cancer) | Varies with concentration | [9] |

| Trifolirhizin | H23 (human lung cancer) | Varies with concentration | [9] |

| Tiliacorinine | Cholangiocarcinoma cells | Dose-dependent | [10] |

Potential Anticancer and Anti-inflammatory Activity

Several mycotoxins and their derivatives have been investigated for their potential as anticancer and anti-inflammatory agents. Trichostatin A (TSA), a histone deacetylase inhibitor derived from a fungal metabolite, exhibits potent anticancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines.[11] It also demonstrates anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines.[11] Similarly, Trifolirhizin, a flavonoid, has been shown to inhibit the growth of human ovarian and lung cancer cells and to suppress the expression of pro-inflammatory cytokines like TNF-α and IL-6.[9] Given these precedents, this compound warrants investigation for similar bioactivities.

Methodologies for the Study of this compound

This section provides detailed experimental protocols adapted from established methods for the study of Fusarium mycotoxins.

Isolation and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of mycotoxins from Fusarium cultures.

Experimental Workflow for this compound Isolation

References

- 1. Fusarium - Wikipedia [en.wikipedia.org]

- 2. Mycotoxin prevention and control in foodgrains - Common mycotoxigenic species of fusarium [fao.org]

- 3. Fusarium mycotoxins: The major food contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IC50 Calculator | AAT Bioquest [aatbio.com]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Mechanism of trichosanthin inducing apoptosis of mouse prostatic cancer RM-1 cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory and antiproliferative activities of trifolirhizin, a flavonoid from Sophora flavescens roots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of apoptotic cell death of cholangiocarcinoma cells by tiliacorinine from Tiliacora triandra: A mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological Properties of Trichostatin A, Focusing on the Anticancer Potential: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Trichokaurin's Anti-inflammatory Properties: A Technical Guide

Disclaimer: This document provides a preliminary investigation into the potential anti-inflammatory properties of Trichokaurin. As of the latest literature review, no direct studies have been published specifically evaluating the anti-inflammatory activity of this compound. The information presented herein is extrapolated from research on the plant genera from which this compound is isolated—primarily Isodon (also known as Rabdosia) and Plectranthus—and on closely related ent-kauranoid diterpenoids. These genera are well-documented in traditional medicine for their anti-inflammatory uses, and modern scientific studies have begun to validate these properties.[1][2][3][4][5][6][7][8][9] This guide is intended for researchers, scientists, and drug development professionals as a foundational resource to direct future in-vitro and in-vivo studies on this compound.

Introduction to this compound and its Putative Anti-inflammatory Role

This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class. Diterpenoids from the Isodon and Plectranthus species are recognized for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][6][10] Traditional use of these plants for conditions such as sore throat, arthritis, and enteritis points towards the presence of potent anti-inflammatory constituents.[2][7][8][10] Given that other ent-kauranoid diterpenoids isolated from these genera have demonstrated significant anti-inflammatory effects, it is plausible to hypothesize that this compound may possess similar properties. The anti-inflammatory action of these related compounds is often attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and to inhibit the production of pro-inflammatory mediators.[11]

Inferred Anti-inflammatory Activity and Data Presentation

Based on studies of extracts and analogous compounds from Isodon and Plectranthus species, the potential anti-inflammatory effects of this compound can be projected. The following tables summarize the typical quantitative data obtained in such studies. These tables are presented as templates for future research on this compound.

Table 1: Hypothetical In-Vitro Anti-inflammatory Activity of this compound

| Assay | Test System | Inducer | Concentration (µM) | Inhibition (%) / IC₅₀ (µM) | Standard Drug |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS (1 µg/mL) | 1, 5, 10, 25, 50 | To be determined | L-NAME |

| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 Macrophages | LPS (1 µg/mL) | 1, 5, 10, 25, 50 | To be determined | Indomethacin |

| TNF-α Production | RAW 264.7 Macrophages | LPS (1 µg/mL) | 1, 5, 10, 25, 50 | To be determined | Dexamethasone |

| IL-6 Production | RAW 264.7 Macrophages | LPS (1 µg/mL) | 1, 5, 10, 25, 50 | To be determined | Dexamethasone |

| IL-1β Production | RAW 264.7 Macrophages | LPS (1 µg/mL) | 1, 5, 10, 25, 50 | To be determined | Dexamethasone |

| COX-2 Expression | RAW 264.7 Macrophages | LPS (1 µg/mL) | 1, 5, 10, 25, 50 | To be determined | Celecoxib |

| iNOS Expression | RAW 264.7 Macrophages | LPS (1 µg/mL) | 1, 5, 10, 25, 50 | To be determined | L-NAME |

Table 2: Hypothetical In-Vivo Anti-inflammatory Activity of this compound

| Model | Species | Inducing Agent | Dose (mg/kg) | Inhibition of Edema/Granuloma (%) | Standard Drug |

| Carrageenan-induced Paw Edema | Wistar Rats | Carrageenan | 10, 25, 50 | To be determined | Indomethacin |

| Xylene-induced Ear Edema | BALB/c Mice | Xylene | 10, 25, 50 | To be determined | Dexamethasone |

| Cotton Pellet-induced Granuloma | Wistar Rats | Cotton Pellet | 10, 25, 50 | To be determined | Indomethacin |

Proposed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in a preliminary investigation of this compound's anti-inflammatory properties. These protocols are based on established methods used for similar compounds.

Cell Culture and Viability Assay

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Viability Assay (MTT Assay):

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

-

Measurement of Nitric Oxide (NO) Production

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

-

Cytokines to be Measured: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.

-

Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis for a deeper dive into the inflammatory pathways

-

Target Proteins: Inducible nitric oxide synthase (iNOS), Cyclooxygenase-2 (COX-2), phosphorylated and total forms of NF-κB p65, IκBα, p38, ERK1/2, and JNK.

-

Procedure:

-

Culture and treat RAW 264.7 cells with this compound and LPS as described previously.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH should be used as a loading control.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow for its in-vitro evaluation.

Caption: Postulated NF-κB and MAPK signaling pathways and potential targets of this compound.

Caption: Experimental workflow for in-vitro anti-inflammatory screening of this compound.

Conclusion and Future Directions

While direct evidence for the anti-inflammatory properties of this compound is currently lacking, its structural similarity to other bioactive ent-kauranoid diterpenoids and its origin from plant genera with a history of use in traditional medicine for inflammatory ailments provide a strong rationale for its investigation. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive starting point for a thorough preliminary investigation. Future research should focus on isolating pure this compound and systematically evaluating its effects on a range of in-vitro and in-vivo models of inflammation. Elucidating its precise molecular targets within the NF-κB and MAPK signaling pathways will be crucial in determining its potential as a novel anti-inflammatory agent.

References

- 1. Plectranthus Species with Anti-Inflammatory and Analgesic Potential: A Systematic Review on Ethnobotanical and Pharmacological Findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. theinterstellarplan.com [theinterstellarplan.com]

- 3. Frontiers | Plectranthus ecklonii Benth: A Comprehensive Review Into its Phytochemistry and Exerted Biological Activities [frontiersin.org]

- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Inflammatory Diterpenoids from the Aerial Parts of Isodon suzhouensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory function of Nodosin via inhibition of IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rabdosia serra alleviates dextran sulfate sodium salt-induced colitis in mice through anti-inflammation, regulating Th17/Treg balance, maintaining intestinal barrier integrity, and modulating gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Frontiers | Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities [frontiersin.org]

- 11. mdpi.com [mdpi.com]

The Cytotoxic Effects of Trichokaurin: An In-depth Technical Guide on its Biological Activity and a Critical Evaluation of its Putative Role in Peptidyl Transferase Inhibition

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Trichokaurin, a member of the kaurane diterpenoid family of natural products, has demonstrated notable cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the existing scientific literature on this compound and related kaurane diterpenoids, with a specific focus on elucidating its mechanism of action. While the cytotoxic properties are evident, this paper critically assesses the hypothesis of its interaction with the ribosomal peptidyl transferase center. Currently, there is a lack of direct evidence to support that this compound's biological activity stems from the inhibition of peptidyl transferase. This document summarizes the known quantitative data on this compound's cytotoxicity, details the experimental protocols used in these studies, and explores the established signaling pathways affected by this class of compounds.

Introduction to this compound and Kaurane Diterpenoids

This compound is a tetracyclic diterpenoid belonging to the kaurane class, a group of natural products isolated from various plant species, particularly of the genus Isodon. Kaurane diterpenoids are known for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The cytotoxic properties of many kaurane diterpenoids have prompted investigations into their potential as anticancer agents. While the precise mechanisms of action for many of these compounds are still under investigation, a significant body of research points towards the induction of apoptosis and cell cycle arrest as primary contributors to their cytotoxicity.

Quantitative Data on the Cytotoxicity of Kaurane Diterpenoids

The cytotoxic effects of this compound and other related kaurane diterpenoids have been quantified in numerous studies, typically reported as the half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative data from the available literature.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Oridonin | HepG2 | CCK-8 | 37.90 | [1] |

| Isodosin E | HepG2 | CCK-8 | 6.94 | [1] |

| Isodosin G | HepG2 | CCK-8 | 43.26 | [1] |

| Compound 7 | RAW264.7 | NO production | 1.36 | [2][3] |

| Compound 8 | RAW264.7 | NO production | 18.25 | [2][3] |

| Compound 9 | RAW264.7 | NO production | 4.85 | [2][3] |

| Compound 12 | RAW264.7 | NO production | 6.25 | [2][3] |

| Compound 13 | RAW264.7 | NO production | 11.33 | [2][3] |

| Compound 16 | RAW264.7 | NO production | 7.14 | [2][3] |

| Compound 17 | RAW264.7 | NO production | 9.28 | [2][3] |

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and related kaurane diterpenoids predominantly relies on cell-based assays. A standard experimental workflow is outlined below.

Cell Viability and Cytotoxicity Assays (e.g., MTT, CCK-8)

A common method to assess the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the more sensitive CCK-8 (Cell Counting Kit-8) assay. These colorimetric assays measure cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Culture: Cancer cell lines (e.g., HepG2, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The compound of interest (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Incubation: After the treatment period, the MTT or CCK-8 reagent is added to each well, and the plate is incubated for a further 1-4 hours.

-

Absorbance Measurement: The absorbance of the wells is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Evaluation of Peptidyl Transferase Activity Inhibition

The central question of this technical guide is whether this compound exerts its cytotoxic effects through the inhibition of peptidyl transferase, a critical enzyme in the ribosome responsible for protein synthesis. A thorough review of the scientific literature reveals no direct evidence to support this hypothesis for this compound or other kaurane diterpenoids.

While some natural products, such as the sesquiterpenoid antibiotic trichodermin, are known inhibitors of the peptidyl transferase center, this mechanism has not been demonstrated for kaurane diterpenoids. The primary mechanism of cytotoxicity reported for this class of compounds is the induction of apoptosis and cell cycle arrest.

Established Signaling Pathways for Kaurane Diterpenoid Cytotoxicity

The cytotoxic effects of kaurane diterpenoids, such as Oridonin, have been linked to the modulation of several key signaling pathways that regulate cell survival and proliferation.

Induction of Apoptosis

Kaurane diterpenoids have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute programmed cell death.

Cell Cycle Arrest

In addition to inducing apoptosis, some kaurane diterpenoids can cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

Conclusion

This compound and other kaurane diterpenoids represent a class of natural products with significant cytotoxic activity against a range of cancer cell lines. The available evidence strongly suggests that their primary mechanism of action involves the induction of apoptosis and cell cycle arrest through the modulation of well-defined signaling pathways.

Crucially for the scope of this technical guide, there is currently no scientific literature to support the hypothesis that this compound inhibits peptidyl transferase activity . While this mechanism is established for other classes of natural product protein synthesis inhibitors, it does not appear to be the mode of action for kaurane diterpenoids based on current knowledge.

Future research may yet uncover novel mechanisms for this interesting class of compounds. However, for researchers and drug development professionals, the focus for understanding the biological effects of this compound should remain on the pathways of programmed cell death and cell cycle regulation. Any investigation into its effects on protein synthesis would be breaking new ground and would require direct experimental validation, such as in vitro translation assays or ribosome profiling studies.

References

In-depth Technical Guide: The Antifungal Properties of Trichokaurin

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Antifungal Agent Trichokaurin

Notice: Despite a comprehensive search of available scientific literature, no specific information regarding the antifungal properties, mechanism of action, quantitative data, or associated signaling pathways for the compound This compound could be retrieved. The following guide is therefore presented as a template, outlining the expected structure and content for such a technical document. The detailed information within each section is based on general knowledge of antifungal research and is intended to be illustrative. Should research on this compound become available, this document can be populated with the specific findings.

Executive Summary

This document aims to provide a comprehensive technical overview of the antifungal properties of the diterpenoid compound this compound. The intended audience for this guide includes researchers in mycology, medicinal chemistry, and pharmacology, as well as professionals involved in the development of novel antifungal therapeutics. This guide will cover the known antifungal activity of this compound, its mechanism of action, detailed experimental protocols for its assessment, and a summary of its effects on fungal signaling pathways.

Introduction to this compound

This compound is a member of the kaurane family of diterpenes, a class of natural products known for a wide range of biological activities. While research into its specific antifungal properties is nascent, the structural characteristics of this compound suggest potential for interaction with fungal-specific cellular components. This guide will synthesize the current, albeit limited, understanding of its antifungal potential.

Quantitative Antifungal Activity of this compound

No publicly available data exists for the antifungal activity of this compound. The following table is a template for how such data would be presented.

Table 1: In Vitro Antifungal Susceptibility of Various Fungal Pathogens to this compound

| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | IC₅₀ (µg/mL) | Reference |

| Candida albicans | ATCC 90028 | Data Not Available | Data Not Available | Data Not Available | N/A |

| Aspergillus fumigatus | Af293 | Data Not Available | Data Not Available | Data Not Available | N/A |

| Cryptococcus neoformans | H99 | Data Not Available | Data Not Available | Data Not Available | N/A |

| Trichophyton rubrum | Clinical Isolate | Data Not Available | Data Not Available | Data Not Available | N/A |

Note: MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration), IC₅₀ (Half-maximal Inhibitory Concentration).

Mechanism of Antifungal Action

The precise mechanism of action for this compound against fungal pathogens has not been elucidated. This section outlines potential mechanisms that could be investigated based on the activity of other diterpenes.

Potential mechanisms include:

-

Disruption of Fungal Cell Membrane Integrity: Interference with ergosterol synthesis or direct interaction with membrane components.

-

Inhibition of Cell Wall Synthesis: Targeting key enzymes involved in the synthesis of β-glucan or chitin.

-

Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) leading to cellular damage.

-

Inhibition of Key Fungal Enzymes: Targeting enzymes essential for fungal metabolism or virulence.

Experimental Protocols

The following are generalized protocols for assessing antifungal activity and mechanism of action. These would need to be adapted and optimized for studies involving this compound.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.

Caption: Workflow for MIC determination using broth microdilution.

Protocol:

-

Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL) in a suitable broth medium (e.g., RPMI-1640).

-

Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.

-

Inoculate each well with the fungal suspension.

-

Include positive (fungus only) and negative (broth only) controls.

-

Incubate the plate at an optimal temperature for the specific fungus (e.g., 35°C for Candida spp.) for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control.

Ergosterol Quantification Assay

This assay investigates if the antifungal compound interferes with the fungal cell membrane by affecting ergosterol content.

Caption: Workflow for quantifying fungal ergosterol content.

Protocol:

-

Culture the fungal cells in the presence of sub-MIC concentrations of this compound.

-

Harvest the cells by centrifugation and wash with sterile water.

-

Extract total sterols by saponification with alcoholic potassium hydroxide.

-

Extract the non-saponifiable fraction with n-heptane.

-

Scan the absorbance of the sterol extract between 230 and 300 nm using a spectrophotometer.

-

Calculate the ergosterol content based on the characteristic absorbance spectrum of ergosterol.

Effects on Fungal Signaling Pathways

No information is available on the effects of this compound on fungal signaling pathways. The following diagram illustrates a hypothetical scenario where this compound inhibits the Cell Wall Integrity (CWI) pathway, a common target for antifungal agents.

The Cell Wall Integrity (CWI) pathway is a critical signaling cascade in fungi that responds to cell wall stress and is essential for maintaining cell shape and viability.

Caption: Hypothetical inhibition of the CWI pathway by this compound.

Conclusion and Future Directions

Currently, there is a significant gap in the scientific literature regarding the antifungal properties of this compound. The templates and generalized information provided in this guide are intended to serve as a framework for future research in this area. Key future research directions should include:

-

Screening of this compound against a broad panel of clinically relevant fungi.

-

Determination of MIC, MFC, and IC₅₀ values.

-

Elucidation of the specific mechanism of antifungal action.

-

Investigation of its effects on key fungal signaling pathways.

-

In vivo efficacy studies in animal models of fungal infections.

The exploration of novel antifungal agents is critical in the face of rising drug resistance. Natural products like this compound represent a promising, yet untapped, resource for the development of new therapeutics.

Methodological & Application

Application Notes and Protocols for Trichokaurin Extraction, Purification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichokaurin, an ent-kaurane diterpenoid found in plants of the Isodon genus, has garnered interest for its potential therapeutic properties, including anticancer activities. The effective study of these properties necessitates robust and reproducible protocols for its extraction and purification. This document provides detailed methodologies for the isolation of this compound from plant material, leveraging common laboratory techniques such as solvent extraction, silica gel column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). Furthermore, it elucidates a potential signaling pathway through which this compound may exert its pro-apoptotic effects, providing a basis for further mechanistic studies.

Data Presentation

While specific quantitative yields for this compound extraction are not extensively reported in publicly available literature, the following table summarizes typical parameters and expected outcomes based on the isolation of similar ent-kaurane diterpenoids from Isodon species. Researchers should optimize these parameters for their specific plant material and experimental setup.

| Parameter | Value/Range | Notes |

| Extraction | ||

| Plant Material | Dried and powdered aerial parts of Isodon eriocalyx var. laxiflora | Other Isodon species may also be viable sources. |

| Extraction Solvent | 95% Ethanol | Maceration or reflux extraction can be employed. |

| Solvent-to-Sample Ratio | 10:1 (v/w) | Multiple extraction cycles (e.g., 3 times) are recommended for exhaustive extraction. |

| Purification | ||

| Silica Gel Column Chromatography | ||

| Stationary Phase | Silica gel (200-300 mesh) | The weight of silica gel should be 20-50 times the weight of the crude extract.[1] |

| Mobile Phase (Eluent) | Gradient of Chloroform-Methanol or Hexane-Ethyl Acetate | Start with a non-polar solvent and gradually increase polarity.[2] |

| Preparative HPLC | ||

| Column | C18 reverse-phase | Column dimensions will depend on the amount of material to be purified.[3] |

| Mobile Phase | Gradient of Methanol-Water or Acetonitrile-Water | The gradient program should be optimized based on analytical HPLC results.[3] |

| Purity Achieved | >95% | Purity should be confirmed by analytical HPLC and spectroscopic methods (NMR, MS). |

Experimental Protocols

Extraction of Crude this compound

-

Plant Material Preparation: Air-dry the aerial parts of Isodon eriocalyx var. laxiflora and grind them into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio for 24-48 hours at room temperature with occasional stirring.

-

Alternatively, perform reflux extraction with 95% ethanol for 2-3 hours.

-

Filter the extract through cheesecloth and then filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure complete extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

Purification by Silica Gel Column Chromatography

-

Column Preparation:

-

Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., hexane or chloroform).

-

Pour the slurry into a glass column and allow the silica gel to pack uniformly, draining the excess solvent. Ensure no air bubbles are trapped in the column.[1]

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

-

Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and load the powder onto the top of the prepared column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% chloroform or a hexane-ethyl acetate mixture).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol or ethyl acetate) in a stepwise or gradient manner.[2]

-

Collect fractions of the eluate.

-

-

Fraction Analysis:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pool the fractions that show a prominent spot corresponding to the expected Rf value of this compound.

-

Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.

-

Final Purification by Preparative HPLC

-

Method Development:

-

Develop an analytical HPLC method using a C18 column to determine the optimal mobile phase composition and gradient for separating this compound from remaining impurities. A common mobile phase is a gradient of methanol and water or acetonitrile and water.[3]

-

-

Preparative HPLC Run:

-

Dissolve the semi-purified extract in the initial mobile phase.

-

Inject the sample onto a preparative C18 HPLC column.

-

Run the preparative HPLC using the optimized gradient program from the analytical method, adjusting the flow rate for the larger column.[3]

-

-

Fraction Collection and Analysis:

-

Collect the fraction corresponding to the this compound peak as determined by the UV detector.

-

Analyze the purity of the collected fraction using analytical HPLC.

-

Pool the pure fractions and evaporate the solvent to obtain purified this compound.

-

-

Structure Confirmation:

-

Confirm the identity and structure of the purified compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Mandatory Visualization

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for this compound isolation.

Postulated Apoptotic Signaling Pathway of this compound

Based on studies of similar ent-kaurane diterpenoids, this compound is hypothesized to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[4]

Caption: this compound-induced apoptosis pathway.

References

- 1. web.uvic.ca [web.uvic.ca]

- 2. Column chromatography - Wikipedia [en.wikipedia.org]

- 3. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Chemical Synthesis of Trichokaurin and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical synthesis of Trichokaurin, a complex diterpenoid, and its derivatives. The synthesis of such intricate natural products represents a significant challenge in organic chemistry and serves as a platform for the development and application of novel synthetic methodologies. These notes are intended to guide researchers in the strategic planning and execution of synthetic routes towards this class of molecules.

Introduction to this compound

This compound belongs to the kaurane family of diterpenoids, characterized by a tetracyclic carbon skeleton. The intricate arrangement of stereocenters and functional groups within the this compound molecule makes it a challenging and attractive target for total synthesis. The development of a successful synthetic route not only provides access to the natural product for biological studies but also opens avenues for the creation of novel analogs with potentially enhanced or modified biological activities. While a complete de novo total synthesis of this compound is a formidable task, the chemical literature provides valuable insights into the construction of the core kaurane framework and the strategic introduction of requisite functionalities.

Key Synthetic Strategies for the Kaurane Skeleton

The synthesis of the kaurane skeleton is a central theme in the total synthesis of many diterpenoids. Several research groups have contributed to the development of elegant strategies to construct this complex framework. A review of the literature indicates that common approaches often involve:

-

Intramolecular Cyclization Reactions: The formation of the characteristic bridged bicyclo[3.2.1]octane system is a key challenge. Strategies employing radical cyclizations, Diels-Alder reactions, and various cationic cyclization cascades have been successfully implemented to construct this core structure.

-

Convergent Approaches: To improve efficiency, many synthetic routes are designed in a convergent manner, where key fragments of the molecule are synthesized independently and then coupled together at a later stage.

-

Stereoselective Transformations: The control of stereochemistry is paramount in the synthesis of natural products. The development and application of asymmetric reactions, such as enantioselective catalysis and the use of chiral auxiliaries, are crucial for obtaining the desired stereoisomer of this compound.

A significant body of work on the synthesis of related kaurane diterpenoids provides a roadmap for the potential synthesis of this compound. For instance, the total syntheses of other ent-kaurane diterpenoids have been extensively reviewed, showcasing a variety of synthetic strategies that could be adapted for this compound.[1][2][3]

Experimental Protocols

Construction of the Bicyclo[3.2.1]octane Core

A common strategy to construct the bicyclo[3.2.1]octane core of kaurane diterpenoids involves a radical cyclization approach.

Generalized Protocol for Reductive Radical Cyclization:

-

Substrate Preparation: A suitable acyclic precursor containing a radical precursor (e.g., an alkyl halide or a xanthate) and a tethered alkene is synthesized.

-

Reaction Setup: The substrate is dissolved in a degassed solvent (e.g., toluene or benzene) in a reaction vessel equipped with a reflux condenser and an inert atmosphere (argon or nitrogen).

-

Initiation: A radical initiator, such as tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN), is added to the solution.

-

Reaction: The reaction mixture is heated to an appropriate temperature (typically 80-110 °C) to initiate the radical chain reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the desired bicyclic product.

Elaboration of the Tetracyclic Framework

Once the core bicyclic system is established, further annulation reactions are required to complete the tetracyclic kaurane skeleton. Intramolecular aldol reactions or Diels-Alder cycloadditions are frequently employed for this purpose.

Generalized Protocol for Intramolecular Diels-Alder Reaction:

-

Substrate Synthesis: A diene and a dienophile are tethered together in a single molecule through a suitable linker.

-

Cyclization: The substrate is dissolved in a high-boiling point solvent (e.g., toluene, xylene, or o-dichlorobenzene) and heated to promote the intramolecular cycloaddition. Lewis acid catalysis can sometimes be employed to accelerate the reaction and control stereoselectivity.

-

Purification: After the reaction is complete, the solvent is removed, and the product is purified by chromatography.

Data Presentation

The following table summarizes hypothetical quantitative data for key steps in a potential this compound synthesis, based on typical yields and reaction conditions reported for the synthesis of analogous kaurane diterpenoids.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| Radical Cyclization | Acyclic radical precursor | Bu₃SnH, AIBN, Toluene, 110 °C | Bicyclo[3.2.1]octane derivative | 60-80 |

| Intramolecular Diels-Alder | Tethered diene-dienophile | Toluene, 180 °C | Tetracyclic kaurane intermediate | 50-70 |

| Oxidative Transformations | Advanced tetracyclic intermediate | PCC, CH₂Cl₂ or SeO₂, Dioxane | Oxidized kaurane derivative | 70-90 |